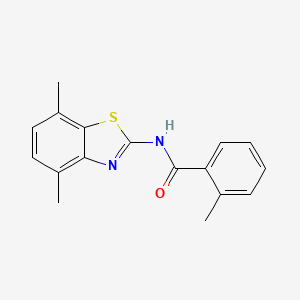

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide

説明

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is a benzothiazole derivative featuring a dimethyl-substituted benzothiazole core linked to a 2-methylbenzamide moiety. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The 2-methylbenzamide group may contribute to binding interactions with biological targets through hydrophobic or π-π stacking effects.

特性

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-10-6-4-5-7-13(10)16(20)19-17-18-14-11(2)8-9-12(3)15(14)21-17/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVMIUUJILHURE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves the reaction of 4,7-dimethyl-2-aminobenzothiazole with 2-methylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

化学反応の分析

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzamide moiety to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

科学的研究の応用

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide and related compounds:

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., CH₃, OCH₃) : The dimethyl groups in the target compound likely increase lipophilicity and metabolic stability compared to dichloro analogs (), which are more electron-deficient and prone to nucleophilic attack . Methoxy groups () improve solubility but may reduce membrane permeability due to higher polarity .

- Halogen Substituents : Chloro () and fluoro () substituents can enhance binding affinity via hydrophobic interactions or halogen bonding but may introduce toxicity risks .

Biological Activity: While direct data for the target compound are lacking, benzothiazoles with methyl or chloro substituents (e.g., ) have shown antimicrobial and antitumor activities. The dimethyl substitution in the target compound may balance steric hindrance and lipophilicity, optimizing target engagement .

Synthetic Considerations: The target compound’s synthesis likely involves coupling of 4,7-dimethyl-2-aminobenzothiazole with 2-methylbenzoyl chloride, analogous to methods in (hydrazine derivatives) and (acetamide coupling) .

Research Findings and Implications

- Physicochemical Properties : The target compound’s logP is expected to be higher than dichloro or sulfamoyl analogs due to methyl groups, favoring passive diffusion across biological membranes .

- Stability : Methyl groups may confer resistance to oxidative metabolism compared to methoxy or chloro substituents, as seen in related benzothiazoles .

- Safety : Dichloro and fluorophenyl analogs (e.g., ) highlight the need to assess halogenated derivatives for environmental and toxicological risks .

生物活性

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H16N2OS

- Molecular Weight : 284.37 g/mol

- CAS Number : 900866-65-1

Synthesis Methods

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves:

-

Starting Materials :

- 4,7-dimethyl-1,3-benzothiazol-2-amine

- 2-methylbenzoyl chloride

-

Reaction Conditions :

- Conducted in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid.

- Utilization of organic solvents such as dichloromethane under reflux conditions.

This method allows for the efficient formation of the desired amide through acylation reactions.

Antimicrobial Properties

Research indicates that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary data suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has shown potential in inhibiting the growth of breast cancer cells through the downregulation of oncogenic pathways.

The biological activity of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, leading to reduced activity and subsequent cellular effects.

- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling cascades that regulate growth and apoptosis.

Case Studies and Research Findings

A summary of notable studies on the biological activity of this compound includes:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |

| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Study 3 | Mechanism Exploration | Identified interaction with topoisomerase II as a potential target leading to DNA damage in cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。